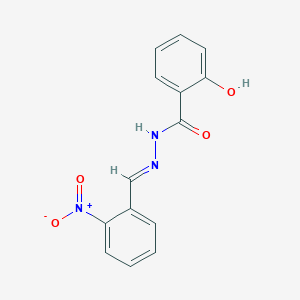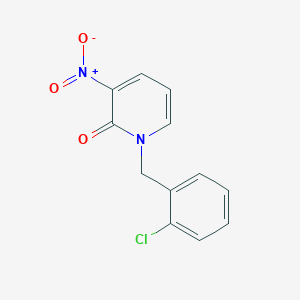
2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound falls within a class of chemicals that have been synthesized and studied for their potential in various fields, including material science and pharmacology. Its structure suggests a complex synthesis pathway and diverse reactivity, which could lead to a variety of applications.
Synthesis Analysis
The synthesis of related compounds often involves solvent-free methods or reactions with specific reagents to achieve the desired structural framework. For example, a simple solvent-free synthesis achieved by fusion of specific carboxylic acid derivatives with amino acids is a common approach for generating isoindolone derivatives with significant biological activities (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
X-ray crystallography and various spectroscopic techniques such as IR, EI-MS, 1H-NMR, and 13C-NMR are essential for confirming the molecular structure of synthesized compounds. These methods provide detailed insights into the arrangement of atoms within a molecule and its electronic environment, which are critical for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, often influenced by their functional groups. Organotin carboxylates based on amide carboxylic acids are an example, showing unique reactivities and forming complexes with luminescent properties and potential antitumor activities (Xiao et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Optically Active Compounds: Research has developed convenient synthesis methods for optically active compounds, such as 3-morpholinecarboxylic acid, highlighting the versatility of similar chemical structures in synthesis processes (Kogami & Okawa, 1987).
- Solvent-Free Synthesis: A study achieved a simple solvent-free synthesis of a compound structurally related to the target molecule, showcasing the synthetic adaptability of isoindolinecarboxylic acid derivatives and their potential in green chemistry applications (Csende, Jekő, & Porkoláb, 2011).
Chemical Properties and Functional Applications
- Fluorescence and Antitumor Activities: The study on drumlike p-methylphenyltin carboxylates, involving 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid, revealed novel organotin carboxylates with promising fluorescence and antitumor activities, suggesting potential biomedical applications (Xiao et al., 2019).
- Microbial Tolerance to Weak Acid Stress: Research into microbial mechanisms of tolerance to weak acid stress, including carboxylic acids, can provide insights into the biological impacts of similar compounds and their potential roles in food preservation, chemotherapy, and agriculture (Mira & Teixeira, 2013).
Propiedades
IUPAC Name |
2-(3-carboxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-8-10(17(23)24)3-2-4-13(8)18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBRJRRVUHGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)




![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)